Methyl 6-(chlorocarbonyl)nicotinate
Overview
Description
Methyl 6-(chlorocarbonyl)nicotinate (6-CN) is an organic compound that is used in a variety of scientific applications, including synthesis, research, and lab experiments. 6-CN is a derivative of nicotinic acid, containing a methyl group and a chlorine atom attached to the carbon-oxygen double bond. This compound is a versatile reagent that has been used to synthesize a variety of compounds, including pharmaceuticals, biochemicals, and other compounds. Additionally, 6-CN has been used in various scientific research applications, as it has been found to have several biochemical and physiological effects on cells and organisms.
Scientific Research Applications
Intermediate in Anti-Infective Agent Synthesis : It's used as an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method involving trifluoromethylation has been developed, emphasizing cost-effectiveness and safety (Mulder et al., 2013).
Antinociceptive Activity : Methyl nicotinate has shown effective peripheral and central antinociceptive activity in mice, indicating its potential use in pain relief (Erharuyi et al., 2015).
Cutaneous Penetration and Sensitive Skin : Studies have found that methyl nicotinate's cutaneous penetration can be used to assess skin penetration of chemicals in individuals with sensitive skin (Issachar et al., 1998).
Nicotinamide N-Methyltransferase (NNMT) Inhibition : NNMT plays a vital role in physiology and pathophysiology, and its inhibition by compounds like methyl 6-(chlorocarbonyl)nicotinate has been studied for potential therapeutic uses (Babault et al., 2018).
Enhancing Peripheral Blood Collection : It has been explored for its ability to enhance peripheral blood collection, making it a potential tool for patients with difficulties in providing venous blood samples (Zhu et al., 2022).
Synthesis of Bridged Nicotinates : this compound is used in the synthesis of various bridged nicotinates, which are important for pharmacological studies (Kanomata et al., 2006).
Topical Drug Delivery : Its role in enhancing the efficacy of topical drug delivery systems, such as in the case of niflumic acid, has been investigated (Bolzinger et al., 1998).
Mechanism of Cutaneous Erythema : Studies have explored how methyl nicotinate induces cutaneous erythema, which is significant in understanding skin reactions and possibly in dermatological therapeutics (Wilkin et al., 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 6-(chlorocarbonyl)nicotinate is a derivative of nicotinic acid, also known as niacin . It is likely to interact with the same targets as niacin, which are primarily nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system .
Mode of Action
This compound is strictly locally-acting due to its short half-life . The interaction with its targets likely results in changes in cellular signaling and physiological responses.
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of niacin and its derivatives. Niacin is involved in numerous metabolic processes, including the regulation of lipid metabolism . It’s also worth noting that nicotine biosynthesis, especially the steps involved in pyrrolidine and pyridine formation, evolved through repeated duplication of primary pathways .
Pharmacokinetics
A related compound, 6-methylnicotine, has been shown to have similar aerosol transfer efficiency to nicotine . This suggests that this compound may also have similar absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
Given its structural similarity to niacin and other nicotinic acid derivatives, it may have similar effects, such as peripheral vasodilation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity . .
Properties
IUPAC Name |
methyl 6-carbonochloridoylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOPLLTIUPDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609441 | |
Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169124-35-0 | |
Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.